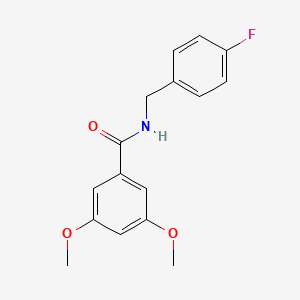
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the synthesis of various organic compounds and has been studied extensively for its potential use in the field of medicine.
Mécanisme D'action
The mechanism of action of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a transcription factor involved in the regulation of inflammatory responses. Furthermore, it has been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in oxidative stress and inflammation. In addition, it has been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Furthermore, it has been shown to regulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate in lab experiments include its high purity, stability, and solubility in various solvents. In addition, it has been found to have low toxicity and high specificity for its target enzymes and signaling pathways. However, the limitations of using this compound include its high cost and limited availability in some regions.
Orientations Futures
There are several future directions for the study of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate. One potential direction is the development of novel derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other diseases such as diabetes and cardiovascular disorders. Furthermore, the study of its mechanism of action and interaction with other molecules can provide valuable insights into its therapeutic potential.
Méthodes De Synthèse
The synthesis of 2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate involves the reaction between 2,4-dimethylphenol and 4-bromo-2-methylphenol with acetic anhydride. The reaction takes place in the presence of a catalyst such as sulfuric acid or phosphoric acid. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2,4-dimethylphenyl (4-bromo-2-methylphenoxy)acetate has been extensively studied for its potential use in the field of medicine. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been shown to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
(2,4-dimethylphenyl) 2-(4-bromo-2-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO3/c1-11-4-6-16(12(2)8-11)21-17(19)10-20-15-7-5-14(18)9-13(15)3/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZKTJPRNGJXKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)COC2=C(C=C(C=C2)Br)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-1,2-benzenediol](/img/structure/B5709353.png)
![8-chloro-7-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5709358.png)


![N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5709386.png)
![3-fluoro-N-[(1-naphthylamino)carbonothioyl]benzamide](/img/structure/B5709398.png)


![1-[2-(2,3,5-trimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5709429.png)
![4-[2-(4-chloro-2-methylphenoxy)ethyl]morpholine](/img/structure/B5709434.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5709436.png)

![1'-butyl-7'-chlorospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5709451.png)
